molecular formula C6H8N2O2S B3035511 3,3'-Sulfonyldipropionitrile CAS No. 3234-31-9

3,3'-Sulfonyldipropionitrile

Cat. No.: B3035511
CAS No.: 3234-31-9
M. Wt: 172.21 g/mol
InChI Key: PPHKBPXYLUBVBY-UHFFFAOYSA-N
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Description

3,3’-Sulfonyldipropionitrile is a chemical compound with the molecular formula C6H8N2O2S. It is known for its unique structural properties and has been studied for various applications, particularly in the field of lithium-ion batteries. This compound is characterized by the presence of a sulfonyl group attached to two propionitrile groups, making it structurally distinct from other similar compounds.

Scientific Research Applications

3,3’-Sulfonyldipropionitrile has been extensively studied for its applications in various fields:

Safety and Hazards

The safety data sheet for 3,3’-Sulfonyldipropionitrile suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the person to fresh air, washing off with soap and plenty of water, rinsing thoroughly with plenty of water, and consulting a physician .

Biochemical Analysis

Biochemical Properties

3,3’-Sulfonyldipropionitrile has been shown to interact with various biomolecules in the context of lithium-ion batteries (LIBs). It is used as an electrolyte additive and can dramatically enhance the performance of LIBs at high voltages . The nature of these interactions is primarily chemical, involving oxidation processes .

Cellular Effects

The effects of 3,3’-Sulfonyldipropionitrile on cellular processes are primarily observed in its role as an electrolyte additive in LIBs. It has been shown to influence cell function by enhancing the performance of LIBs at high voltages . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to energy production and storage .

Molecular Mechanism

At the molecular level, 3,3’-Sulfonyldipropionitrile exerts its effects through its interactions with other molecules in the electrolyte solution of LIBs. It is more easily oxidized than the solvents, and may take part in the formation of the interface layer on the cathode surface . This results in changes in gene expression related to energy production and storage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Sulfonyldipropionitrile have been observed to change over time. For instance, the retention capacity of the LiMn2O4/Li cell with the electrolyte containing 0.5 wt% 3,3’-Sulfonyldipropionitrile cycled at 55 °C increased significantly from 56.7% to 70.3% after 200 cycles .

Metabolic Pathways

Given its role as an electrolyte additive in LIBs, it is likely involved in energy production and storage pathways .

Transport and Distribution

3,3’-Sulfonyldipropionitrile is distributed within the electrolyte solution of LIBs. It may interact with transporters or binding proteins within this context, influencing its localization or accumulation .

Subcellular Localization

Given its role in LIBs, it is likely localized to areas of the cell involved in energy production and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonyldipropionitrile typically involves the reaction of propionitrile with sulfur dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the sulfonyl group. The process can be summarized as follows:

    Reactants: Propionitrile and sulfur dioxide.

    Catalyst: A suitable catalyst such as a transition metal complex.

    Conditions: Elevated temperature (around 150-200°C) and pressure (10-20 atm).

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfonyldipropionitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonyldipropionitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted nitrile derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Sulfonyldipropionic acid
  • 3,3’-Sulfonyldipropionamide
  • 3,3’-Sulfonyldipropionitrile derivatives

Uniqueness

3,3’-Sulfonyldipropionitrile is unique due to its specific structural configuration, which allows it to form a stable SEI layer in lithium-ion batteries. This property distinguishes it from other similar compounds and makes it particularly valuable in high-temperature and high-voltage applications .

Properties

IUPAC Name

3-(2-cyanoethylsulfonyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-3-1-5-11(9,10)6-2-4-8/h1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHKBPXYLUBVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302215
Record name 3,3′-Sulfonylbis[propanenitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3234-31-9
Record name 3,3′-Sulfonylbis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3234-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Sulfonylbis[propanenitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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